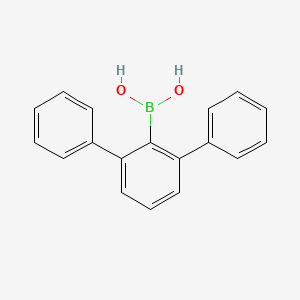
(2,6-diphenylphenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1,1’3’,1’‘-Terphenyl]-2’-ylboronic acid: is an organic compound that belongs to the class of boronic acids It is characterized by a terphenyl structure, where a boronic acid group is attached to one of the phenyl rings
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’:3’,1’‘-Terphenyl]-2’-ylboronic acid typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is performed between a halogenated terphenyl compound and a boronic acid derivative in the presence of a palladium catalyst and a base. The reaction conditions often include:
Catalyst: Palladium(II) acetate or palladium(0) complexes.
Base: Potassium carbonate or sodium hydroxide.
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF).
Temperature: 80-100°C.
Reaction Time: 12-24 hours.
Industrial Production Methods: In an industrial setting, the production of [1,1’:3’,1’‘-Terphenyl]-2’-ylboronic acid may involve large-scale batch reactors with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the process.
化学反应分析
Types of Reactions:
Oxidation: [1,1’:3’,1’‘-Terphenyl]-2’-ylboronic acid can undergo oxidation reactions to form corresponding phenols or quinones.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group or other functional groups.
Substitution: The boronic acid group can participate in various substitution reactions, including halogenation and nitration.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine, nitrating agents like nitric acid.
Major Products:
Oxidation: Phenols, quinones.
Reduction: Hydroxylated terphenyl derivatives.
Substitution: Halogenated or nitrated terphenyl derivatives.
科学研究应用
Chemistry:
Catalysis: [1,1’:3’,1’‘-Terphenyl]-2’-ylboronic acid is used as a ligand in transition metal catalysis, particularly in cross-coupling reactions.
Materials Science: It is employed in the synthesis of advanced materials, including polymers and metal-organic frameworks.
Biology and Medicine:
Drug Development: The compound is explored for its potential in drug design and development, particularly as a building block for bioactive molecules.
Biological Probes: It is used in the development of fluorescent probes for biological imaging and diagnostics.
Industry:
Sensors: The compound is utilized in the fabrication of sensors for detecting various analytes, including glucose and other biomolecules.
Organic Electronics: It is investigated for its applications in organic light-emitting diodes (OLEDs) and other electronic devices.
作用机制
The mechanism of action of [1,1’:3’,1’‘-Terphenyl]-2’-ylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in the design of sensors and probes. The boronic acid group interacts with molecular targets through the formation of boronate esters, which can modulate the activity of enzymes or other biological molecules.
相似化合物的比较
- [1,1’:3’,1’‘-Terphenyl]-4’-ylboronic acid
- [1,1’:3’,1’‘-Terphenyl]-3’-ylboronic acid
- [1,1’:3’,1’‘-Terphenyl]-5’-ylboronic acid
Uniqueness:
- Structural Features: The position of the boronic acid group on the terphenyl structure can significantly influence the compound’s reactivity and applications.
- Reactivity: [1,1’:3’,1’‘-Terphenyl]-2’-ylboronic acid exhibits unique reactivity patterns compared to its isomers, making it suitable for specific catalytic and synthetic applications.
- Applications: Its distinct properties make it a valuable compound in the development of advanced materials, sensors, and pharmaceuticals.
属性
IUPAC Name |
(2,6-diphenylphenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BO2/c20-19(21)18-16(14-8-3-1-4-9-14)12-7-13-17(18)15-10-5-2-6-11-15/h1-13,20-21H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHZVACLBKORXAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC=C1C2=CC=CC=C2)C3=CC=CC=C3)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chloro-4-(4-(dibenzo[b,d]furan-4-yl)phenyl)-6-phenyl-1,3,5-triazine](/img/structure/B8263272.png)
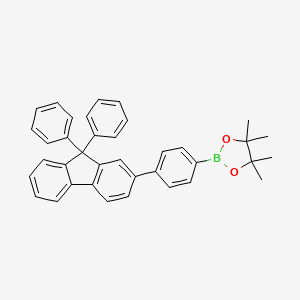
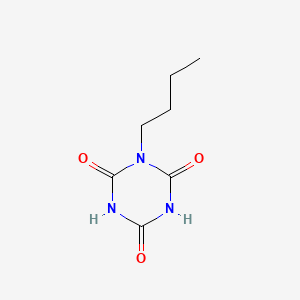
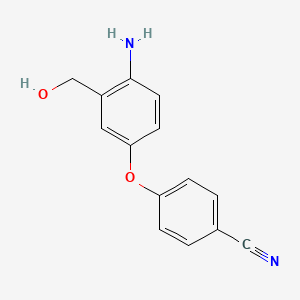
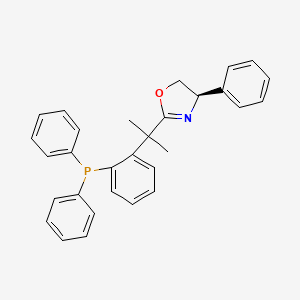
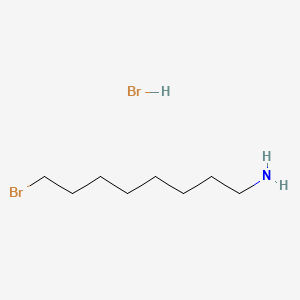
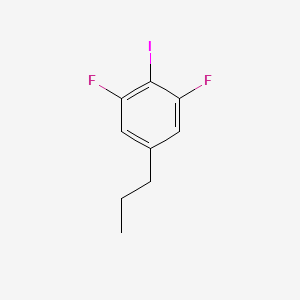
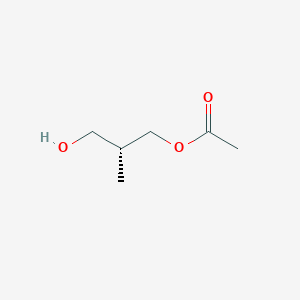
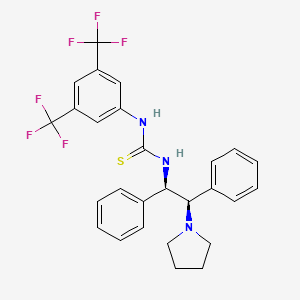
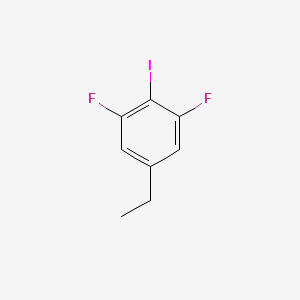
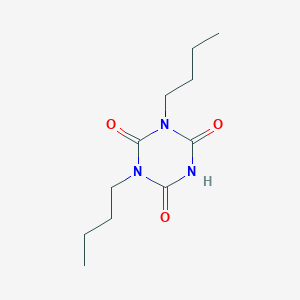
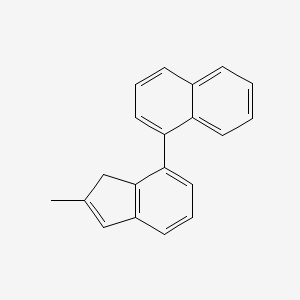
![6-Chloro-[3,4'-bipyridin]-2'-amine](/img/structure/B8263391.png)
